molecular formula C10H19FN2O B1531416 3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one CAS No. 2098077-28-0

3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1531416
CAS No.: 2098077-28-0
M. Wt: 202.27 g/mol
InChI Key: QXRYCTCFVXTTOL-UHFFFAOYSA-N
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Description

3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals due to its significant pharmacological properties . This compound is characterized by the presence of an amino group, a piperidine ring, and a fluoroethyl substituent, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is unique due to the presence of the fluoroethyl group, which can enhance its biological activity and pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-amino-1-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O/c11-5-1-9-3-7-13(8-4-9)10(14)2-6-12/h9H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRYCTCFVXTTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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